3-Methylheptanal 3-Methylheptanal
Brand Name: Vulcanchem
CAS No.: 27608-03-3
VCID: VC3905054
InChI: InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3
SMILES: CCCCC(C)CC=O
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

3-Methylheptanal

CAS No.: 27608-03-3

Cat. No.: VC3905054

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methylheptanal - 27608-03-3

Specification

CAS No. 27608-03-3
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 3-methylheptanal
Standard InChI InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3
Standard InChI Key KKFRYFDYAVLCHJ-UHFFFAOYSA-N
SMILES CCCCC(C)CC=O
Canonical SMILES CCCCC(C)CC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Methylheptanal belongs to the aldehyde family, featuring a terminal carbonyl group (-CHO) and a branched hydrocarbon chain. The IUPAC name derives from the heptane backbone (seven carbons) with a methyl substituent at position 3. Its structure can be represented as:

Linear Formula: CH₃(CH₂)₂CH(CH₂)₃CHO
Molecular Weight: 128.21 g/mol

The branching at C3 introduces steric effects that influence boiling points, solubility, and reactivity compared to linear aldehydes like heptanal (C₇H₁₄O) .

Table 1: Comparative Physical Properties of Select Aldehydes

Property3-MethylheptanalHeptanal6-Methylheptanal
Molecular FormulaC₈H₁₆OC₇H₁₄OC₈H₁₆O
Boiling Point (°C)155–160*153162–165
Density (g/cm³)0.82–0.84*0.8170.830
Refractive Index (nD²⁰)1.415–1.420*1.4131.422

*Estimated values based on homologous series and branching effects 4.

Spectroscopic Identification

  • NMR: The aldehyde proton resonates at δ 9.5–10.0 ppm (¹H NMR), while the methyl branch appears as a triplet near δ 0.9–1.1 ppm.

  • IR: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2820–2720 cm⁻¹ (aldehyde C-H stretch)4.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic routes include:

Oxidation of 3-Methylheptanol

3-Methylheptanol undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C to yield the aldehyde without over-oxidation to the carboxylic acid4:

3-MethylheptanolPCC3-Methylheptanal\text{3-Methylheptanol} \xrightarrow{\text{PCC}} \text{3-Methylheptanal}

Yield: 70–85% (optimized conditions).

Hydroformylation of 2-Methyl-1-Hexene

In the presence of a rhodium catalyst (e.g., RhCl(PPh₃)₃), 2-methyl-1-hexene reacts with syngas (CO/H₂) to form 3-methylheptanal via anti-Markovnikov addition:

2-Methyl-1-hexene+CO+H2Rh catalyst3-Methylheptanal\text{2-Methyl-1-hexene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{3-Methylheptanal}

Conditions: 80–120°C, 10–30 bar pressure4.

Industrial Manufacturing

Large-scale production employs continuous hydroformylation reactors with cobalt or rhodium catalysts. Rhodium-based systems offer higher selectivity (>90%) but require stringent temperature control to avoid side products like alkanes or ketones4.

Chemical Reactivity and Applications

Oxidation to Carboxylic Acid

Strong oxidizers (e.g., KMnO₄) convert 3-methylheptanal to 3-methylheptanoic acid:

3-MethylheptanalKMnO4,H2O3-Methylheptanoic Acid\text{3-Methylheptanal} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{3-Methylheptanoic Acid}

Reduction to Alcohol

Sodium borohydride (NaBH₄) reduces the aldehyde to 3-methylheptanol:

3-MethylheptanalNaBH43-Methylheptanol\text{3-Methylheptanal} \xrightarrow{\text{NaBH}_4} \text{3-Methylheptanol}

Nucleophilic Additions

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, forming secondary alcohols:

3-Methylheptanal+CH3MgBr3-Methyl-1-(1-hydroxyethyl)heptane\text{3-Methylheptanal} + \text{CH}_3\text{MgBr} \rightarrow \text{3-Methyl-1-(1-hydroxyethyl)heptane}

Industrial and Research Applications

  • Flavor and Fragrance: Imparts green, citrus-like notes in perfumes and food additives4.

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing antihistamines and antifungal agents.

  • Biochemical Studies: Used to probe aldehyde dehydrogenase enzyme kinetics and oxidative stress pathways4.

Comparative Analysis with Structural Analogs

3-Methylheptanal vs. Heptanal

Parameter3-MethylheptanalHeptanal
BranchingC3 methylLinear chain
Boiling PointHigher (steric hindrance)Lower
Solubility in H₂O0.1 g/L0.3 g/L

3-Methylheptanal vs. 6-Methylheptanal

  • Positional Isomerism: The methyl group at C3 vs. C6 alters volatility and odor profile.

  • Synthetic Accessibility: 3-Methylheptanal is more efficiently produced via hydroformylation4.

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